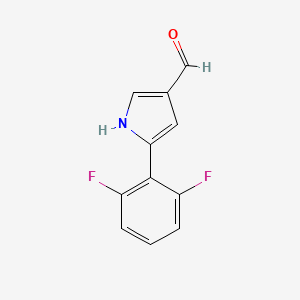

5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde

Übersicht

Beschreibung

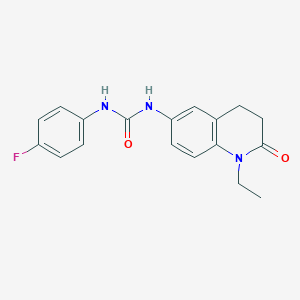

The compound “5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “2,6-difluorophenyl” part indicates a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with fluorine atoms at the 2nd and 6th positions . The “carbaldehyde” suffix typically denotes the presence of a formyl group (-CHO), which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolopyrazine derivatives, which also contain a pyrrole ring, can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

New Synthesis of 3-Fluoropyrroles 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, closely related to 5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde, were synthesized from corresponding pyrrolines via electrophilic alpha,alpha-difluorination and dehydrofluorination. This method presents an efficient route to various 3-fluorinated pyrroles, showcasing the potential of the compound in organic synthesis processes (Surmont et al., 2009).

Novel Quinone-Fused Corroles A gallium(III)(pyridine) complex of a similar derivative was used to trap azomethine ylides in 1,3-dipolar cycloaddition reactions with quinones, yielding novel quinone-fused corrole derivatives. This indicates potential applications in developing new compounds with unique properties (Vale et al., 2007).

Biological and Sensor Applications

BODIPY-Derived Polymeric Chemosensor A water-soluble polymer incorporating 5,5-difluoro-1,3,7,9-tetramethyl-10-phenyl-5 H-dipyrrolo-diazaborinine-2-carbaldehyde was synthesized for detecting and separating Hg(II) ions in aqueous solution. This underscores the compound's potential in environmental monitoring and toxic ion detection (Haldar & Lee, 2019).

Material Science and Nanotechnology

Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, was used as a ligand to create a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and is linked via Na(+) cations into a 1D polymeric topology, indicating potential applications in nanotechnology and material sciences (Giannopoulos et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2,6-difluorophenyl isocyanate and {[(2,6-difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide , have been reported to interact with various biological targets

Mode of Action

The presence of the difluorophenyl group could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways

Result of Action

Based on the structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins .

Eigenschaften

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)10-4-7(6-15)5-14-10/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBFZNQXHOXBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=CN2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2830109.png)

![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830115.png)

![(2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2830117.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2830118.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2830120.png)

![5-(Difluoromethoxy)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830126.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)